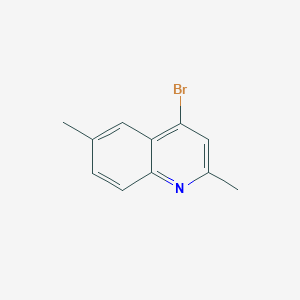
4-Bromo-2,6-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bromoquinoline compounds involves multi-step reactions starting from basic aromatic amines and diketones. For instance, 6-bromo-4-iodoquinoline, an important intermediate for biologically active compounds synthesis, is produced through cyclization and substitution reactions from 2,2-dimethyl-1,3- dioxane-4,6-dione and 4-bromoaniline (Wang et al., 2015). Similarly, 6-bromoquinoline was synthesized from 4-bromoaniline, glycerol, and nitrobenzene by Skraup reaction, showcasing the versatility and complexity of bromoquinoline synthesis (Li Wei, 2011).
Molecular Structure Analysis
The molecular structures of bromoquinoline derivatives have been confirmed through various spectroscopic methods, including 1H NMR and X-ray crystallography. For example, the structure of 5,8-dimethyl-6-nitro-4-quinolone, a precursor to various 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines, was verified using X-ray crystallography, highlighting the critical role of structural analysis in the synthesis process (Outt et al., 1998).
Chemical Reactions and Properties
Bromoquinolines undergo a range of chemical reactions, including nucleophilic substitution and cyclization, to produce a variety of functionalized derivatives. These reactions are crucial for the further functionalization of the bromoquinoline core, leading to compounds with diverse chemical properties and potential applications in various fields (Bridges et al., 1996).
Physical Properties Analysis
The physical properties of bromoquinoline derivatives, such as solubility, melting point, and crystallinity, are essential for their application in chemical synthesis and drug development. For instance, the solubility and low fluorescence of brominated hydroxyquinoline make it an effective photolabile protecting group for carboxylic acids, demonstrating the importance of understanding these physical properties (Fedoryak & Dore, 2002).
Chemical Properties Analysis
The chemical properties of bromoquinoline compounds, including reactivity, stability, and the ability to undergo various chemical transformations, are fundamental to their utility in organic synthesis and pharmaceutical applications. The regioselective synthesis of 3-bromoquinoline derivatives, for example, showcases the chemical versatility and the potential for producing a wide range of quinoline-based compounds with specific structural features (Tummatorn et al., 2015).
Applications De Recherche Scientifique
Ultrasound-Promoted Coupling Reactions
The use of 4-Bromo-2,6-dimethylquinoline in sonochemical reactions, particularly in the coupling of aryl and heteroaryl halides with lithium wire in solution, was explored by Osborne and Clifton (1991). This study highlighted the potential of sonochemical dehalogenation in synthetic chemistry, albeit no dimers were detected from reactions with this compound (Osborne & Clifton, 1991).
Synthesis of Biologically Active Compounds
Wang et al. (2015) demonstrated the synthesis of 6-bromo-4-iodoquinoline, an important intermediate for creating biologically active compounds, from 2,2-dimethyl-1,3- dioxane-4,6-dione and 4-bromoaniline. This process includes a cyclization reaction and a substitution reaction, indicating the role of this compound in complex organic syntheses (Wang et al., 2015).
Reactions with Nucleophiles
The reactivity of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines (a derivative of this compound) with various nucleophiles was investigated by Brown (1968). This study provided insights into selective alkylation and the involvement of bromo-substituents in complex organic reactions (Brown, 1968).
Photoluminescent Properties
Research by Burić et al. (1971) on the photoluminescent properties of cadmium chloride compounds with different methyl- and dimethylquinolines, including this compound, revealed unique spectral characteristics. This study contributes to the understanding of photoluminescent materials in physics and materials science (Burić, Nikolic, & Velašević, 1971).
Brominated Hydroxyquinoline as Photolabile Protecting Group
Fedoryak and Dore (2002) explored the use of brominated hydroxyquinoline, related to this compound, as a photolabile protecting group for carboxylic acids. This compound demonstrated greater photon efficiency and in vivo multiphoton-induced photolysis sensitivity, highlighting its potential in biological and chemical studies (Fedoryak & Dore, 2002).
Safety and Hazards
The safety data sheet for 2-Bromo-4,6-dimethylquinoline, a similar compound, indicates that it is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Dam. 1 . The hazard statements include H302 - H318 - H413 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
4-bromo-2,6-dimethylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQOVTVVZJAQBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566635 |
Source


|
| Record name | 4-Bromo-2,6-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123637-45-6 |
Source


|
| Record name | 4-Bromo-2,6-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


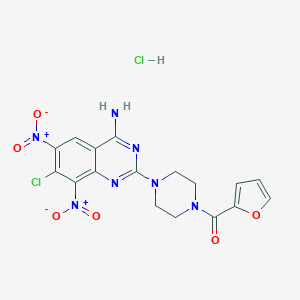
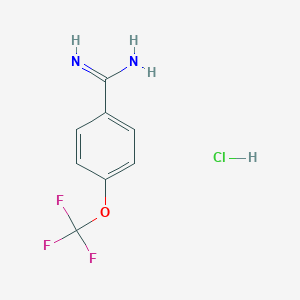
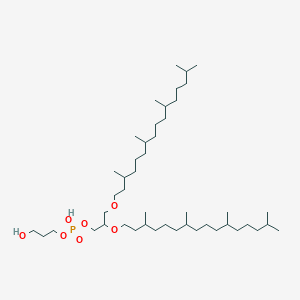

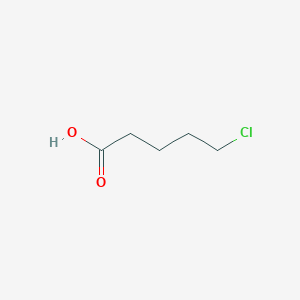
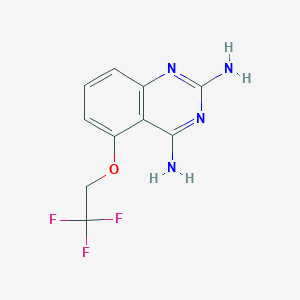
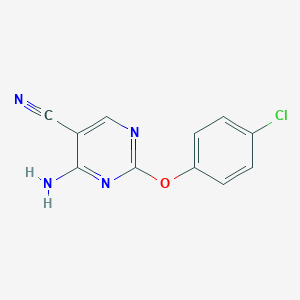
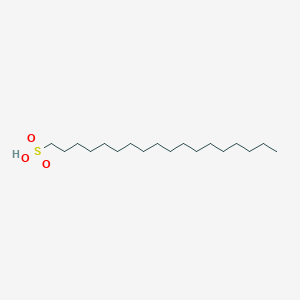

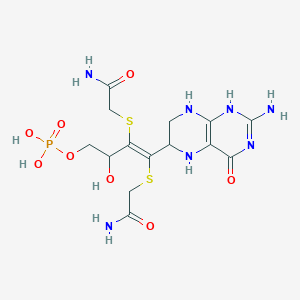

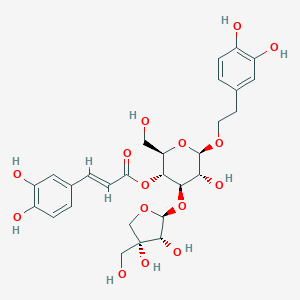
![5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B53306.png)